molecular formula C6H9N3S B1590593 4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine CAS No. 97817-23-7

4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine

Cat. No.: B1590593
CAS No.: 97817-23-7
M. Wt: 155.22 g/mol
InChI Key: YYZRTZLOUDOIGR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S/c7-6-9-4-1-2-8-3-5(4)10-6/h8H,1-3H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZRTZLOUDOIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50542824
Record name 4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97817-23-7
Record name 4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of 2-aminothiazole with a suitable pyridine derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium acetate and a catalytic amount of N-methylmorpholine . The reaction mixture is typically heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like potassium carbonate (K2CO3) to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine, also known by its CAS No. 97817-23-7, has the molecular formula C6H9N3S . While the search results do not offer extensive details on the direct applications of this specific compound, they do provide some context regarding its use as a building block in chemical synthesis.

Synthesis of Chemical Compounds

  • As a chemical intermediate this compound is used in the synthesis of various compounds. For example, it serves as a starting material in the synthesis of 2-amino-5-(N-cyano-N'-methyl-amidino)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine .

Related Compounds and Their Uses

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride This compound is used as a reagent in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives as antithrombotics, and in the synthesis of diamide derivatives as FXa inhibitors. It is also an intermediate for Edoxaban (E555520) .
  • N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride This compound is another building block used in chemical synthesis .
  • N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide This compound is listed in PubChem with its structure, chemical names, and physical and chemical properties .

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Thiazolo[5,4-c]pyridin-2-ylamines

Table 1: Key Structural Analogs
Compound Name Substituent Molecular Formula Molecular Weight CAS No. Key Properties/Applications
Target Compound -H C₆H₉N₃S 155.22 97817-23-7 High-purity intermediate
5-Ethyl Derivative -C₂H₅ C₈H₁₃N₃S 183.27 17899-49-9 Enhanced lipophilicity; research use
5-Methyl Derivative -CH₃ C₇H₁₁N₃S 169.25 17899-48-8 Improved metabolic stability
5-Acetyl Derivative -COCH₃ C₈H₁₁N₃OS 197.26 124458-11-3 Ketone functionalization for conjugation
Hydrochloride Salt -HCl C₆H₁₀ClN₃S 191.68 1186663-35-3 Increased aqueous solubility

Key Observations :

  • The 5-ethyl derivative (C₈H₁₃N₃S) is 18% heavier than the parent compound, altering pharmacokinetics .
  • Acetyl Derivative :
    • Introduces a ketone group, enabling covalent bonding or conjugation in prodrug design .
  • Salt Forms: Hydrochloride salt (CAS 1186663-35-3) improves solubility for intravenous formulations .

Heterocyclic Analogs with Varied Ring Systems

Table 2: Heterocyclic Analogs
Compound Name Core Structure Key Differences Biological Relevance
Target Compound Thiazolo-pyridine Sulfur in thiazole ring Anticancer, anticonvulsant scaffolds
Spinacine Imidazo-pyridine Nitrogen replaces sulfur Natural product; limited synthetic use
6-Methylspinaceamine Imidazo-pyridine Methyl substitution Hypothesized neurotransmitter role
Thieno[3,2-c]pyridine Thieno-pyridine Sulfur in thiophene ring Less studied; potential in materials science

Key Observations :

  • Thiazole vs. Imidazole :
    • Thiazole’s sulfur atom enhances electron-withdrawing capacity, influencing binding to enzymatic targets (e.g., kinases) compared to imidazole’s nitrogen .
  • Thiophene Analogs: Thieno[3,2-c]pyridine (CAS 54903-50-3) exhibits distinct electronic properties due to the thiophene ring, favoring applications in optoelectronics over pharmacology .

Functional Derivatives: Schiff Bases and Complexes

Schiff Base Derivatives :

  • Example: Benzothiazol-2-ylamine Schiff bases exhibit anticonvulsant activity (ED₅₀ = 240–248 mg/kg in mice) .
  • Comparison :
    • The parent compound’s amine group is essential for forming Schiff bases, which are more bioactive than alkylated analogs due to imine bond flexibility .

Biological Activity

4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine (CAS No. 97817-23-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C6H9N3S
  • Molecular Weight : 169.25 g/mol
  • Chemical Structure : The compound features a thiazole ring fused with a pyridine structure, contributing to its unique pharmacological properties.

Research indicates that this compound exhibits various biological activities through distinct mechanisms:

  • Inhibition of Enzymes : It has been shown to inhibit enzymes such as 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1), which plays a crucial role in glucocorticoid metabolism. This inhibition can influence metabolic pathways and has implications for conditions like obesity and diabetes .
  • Antithrombotic Activity : The compound serves as an intermediate in the synthesis of antithrombotic agents. Its derivatives have been explored for their ability to inhibit factor Xa, an essential component in the coagulation cascade .
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases .

Biological Activity Data

The following table summarizes key biological activities and associated findings for this compound:

Biological ActivityMechanism/TargetReference
Enzyme Inhibition11β-HSD1
Antithrombotic ActivityFactor Xa Inhibition
NeuroprotectionUnknown
Antimicrobial EffectsBacterial Inhibition

Case Studies and Research Findings

  • Synthesis and Evaluation of Derivatives : A study synthesized various tetrahydrothiazolopyridine derivatives and evaluated their efficacy against 11β-HSD1. The results indicated that specific modifications enhanced inhibitory potency .
  • Antithrombotic Agents Development : Research focused on the synthesis of N-(2-acylaminobenzyl) derivatives utilizing this compound as a precursor showed promising results in reducing thrombus formation in animal models .
  • Neuroprotective Studies : Investigations into the neuroprotective effects of related compounds highlighted their potential to mitigate oxidative stress in neuronal cells, suggesting therapeutic avenues for neurodegenerative diseases such as Alzheimer's .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine
Reactant of Route 2
4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine

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